(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid

Catalog No.
S1493599
CAS No.
184161-19-1
M.F
C5H10N2O3
M. Wt
151.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic ac...

CAS Number

184161-19-1

Product Name

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid

IUPAC Name

(2R)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

151.11 g/mol

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1

InChI Key

ZDXPYRJPNDTMRX-WIAREEORSA-N

SMILES

C(CC(=O)N)C(C(=O)O)N

Synonyms

(S)-2,5-Diamino-5-oxopentanoic Acid-13C5 ; 2-Aminoglutaramic Acid-13C5 ; Acustasin-13C5 ; Aesgen 14-13C5 ; Cebrogen-13C5 ; Glumin-13C5 ; L-2-Aminoglutaramidic Acid-13C5 ; L-Glutamic Acid γ-Αmide-13C5 ; Levoglutamide-13C5; NSC 27421-13C5 ; Saforis-13C

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)N)[13C@@H]([13C](=O)O)N

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid is a derivative of L-glutamine, a non-essential amino acid that plays a vital role in various metabolic processes within the body. This compound, designated with the CAS Number 184161-19-1, has a molecular formula of C5_5H10_{10}N2_2O3_3 and a molecular weight of approximately 146.144 g/mol. The presence of the isotopic label (1,2,3,4,5-13C5) indicates that all five carbon atoms in the pentanoic chain are labeled with the carbon-13 isotope, making it useful for various analytical techniques such as nuclear magnetic resonance spectroscopy and metabolic tracing studies .

Applications in Metabolic Studies

L-Glutamine-13C5 is a valuable tool for studying glutamine metabolism in various biological contexts. Researchers can use it to:

  • Trace the movement of glutamine through different tissues and organs in the body. ()
  • Investigate the role of glutamine in specific metabolic pathways, such as protein synthesis, energy production, and the gut microbiome. ()
  • Measure the rate of glutamine uptake and utilization by cells or tissues. ()

These studies can provide valuable insights into various physiological and pathological processes, including:

  • Muscle protein synthesis and breakdown ()
  • Wound healing ()
  • Cancer cell metabolism ()
  • Intestinal health and gut function ()

Advantages of L-Glutamine-13C5

Compared to unlabeled L-glutamine, L-Glutamine-13C5 offers several advantages for research purposes:

  • Improved sensitivity and specificity in NMR studies due to the distinct signal of the enriched carbon atoms. ()
  • Reduced background interference from other metabolites containing natural abundance carbon-12.
  • Ability to differentiate between L-glutamine and its mirror image, D-glutamine, which are not readily distinguished by other methods. ()
Typical of amino acids:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
  • Reduction: Reduction reactions can convert the keto group into a hydroxyl group.
  • Substitution: The amino groups can undergo substitution reactions with various electrophiles.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions (solvents, temperatures) depend on the desired transformation .

This compound is involved in numerous biological functions due to its role as an amino acid. It is essential for protein synthesis and serves as a precursor for neurotransmitters such as gamma-aminobutyric acid (GABA). Its biological activity also includes participation in metabolic pathways that lead to the formation of nucleotides and amino acid sugars. Furthermore, it has been shown to influence immune function and redox potential through its metabolic pathways .

The synthesis of (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid can be achieved through several methods:

  • From Glutamic Acid: The compound can be synthesized via the modification of glutamic acid through amination and oxidation processes.
  • Chemical Synthesis: It may also be synthesized using synthetic organic chemistry techniques that involve protecting group strategies and selective functionalization.
  • Biotechnological Methods: Enzymatic methods using specific enzymes can also yield this compound by converting natural substrates into the desired product .

(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid has several applications:

  • Metabolic Studies: Due to its isotopic labeling with carbon-13, it is extensively used in metabolic tracing studies to understand amino acid metabolism.
  • Pharmaceutical Research: It serves as a model compound in drug development research focusing on amino acids and their derivatives.
  • Nutritional Studies: Its role in protein synthesis makes it relevant in nutritional science research .

Studies have shown that (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid interacts with various biological systems:

  • Immune Function: It has been observed to enhance immune responses by acting on intestine-associated lymphoid tissue.
  • Neurotransmitter Synthesis: The compound is involved in synthesizing neurotransmitters like GABA through its metabolic pathways.

Research indicates that supplementation can improve redox potential by increasing reduced glutathione levels in the body .

Several compounds share structural similarities with (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
L-glutamineC5_5H10_{10}N2_2O3_3Non-essential amino acid involved in protein synthesis
L-glutamic acidC5_5H9_9N1_1O4_4Precursor to GABA; important neurotransmitter
2-amino-3-methylbutanoic acidC5_5H11_{11}N1_1O2_2Branched-chain amino acid; important for muscle metabolism
L-aspartic acidC4_4H7_7N1_1O4_4Non-essential amino acid; involved in neurotransmission

The uniqueness of (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid lies in its specific isotopic labeling with carbon-13 and its role in tracing metabolic pathways involving amino acids .

The synthesis of (2S)-2,5-diamino-5-oxo(1,2,3,4,5-¹³C₅)pentanoic acid, commonly known as carbon-13 uniformly labeled L-glutamic acid, represents a significant challenge in isotope chemistry due to the requirement for complete ¹³C incorporation across all five carbon positions [1] [2]. Modern synthetic strategies encompass both enzymatic and chemical methodologies, each offering distinct advantages in terms of isotopic incorporation efficiency, stereoselectivity, and scalability [3] [4].

Enzymatic Synthesis Pathways

Enzymatic approaches for ¹³C₅-L-glutamic acid production leverage the inherent selectivity and mild reaction conditions of biological catalysts [5] [6]. The glutamate dehydrogenase pathway represents the most direct enzymatic route, utilizing glutamate dehydrogenase 1 and 2 (GLUD1/GLUD2) in conjunction with alpha-ketoglutarate aminotransferase to convert ¹³C-labeled alpha-ketoglutarate precursors into the target compound [5] [7]. This pathway typically achieves yields ranging from 60 to 85 percent with reaction times of 4 to 8 hours, requiring nicotinamide adenine dinucleotide phosphate hydrogen (NADPH) and pyridoxal 5'-phosphate as cofactors [5].

The glutamine synthetase and glutaminase system presents an alternative enzymatic approach through the coordinated action of glutamine synthetase and glutaminase enzymes (GLS1/GLS2) [6] [5]. This dual-enzyme system converts ¹³C-labeled glutamine precursors to glutamic acid with yields of 45 to 75 percent over 6 to 12 hours, requiring adenosine triphosphate and magnesium ions as cofactors [5] [6].

Transaminase-based conversion strategies employ glutamic-pyruvate transaminase and glutamic-oxaloacetic transaminase enzymes to facilitate the conversion of ¹³C-pyruvate and ¹³C-oxaloacetate substrates [7] [5]. These systems demonstrate superior efficiency with yields of 70 to 90 percent and shorter reaction times of 2 to 6 hours, utilizing pyridoxal 5'-phosphate and alpha-keto acids as essential cofactors [5] [7].

Multi-enzyme cascade systems represent sophisticated synthetic platforms combining glutamic acid decarboxylase, carnitine coenzyme A ligase, and polyphosphate kinase in coordinated reaction sequences [8] [9]. These systems process ¹³C-glucose and ¹³C-acetate substrates through complex metabolic networks, achieving yields of 40 to 65 percent over extended reaction periods of 8 to 24 hours [8] [9].

Oxoprolinase-mediated conversion pathways utilize pyroglutamate hydrolase and 5-oxoprolinase enzymes to transform ¹³C-pyroglutamic acid into glutamic acid [10] [11]. These enzymatic routes demonstrate yields of 55 to 80 percent with reaction times of 3 to 10 hours, with adenosine triphosphate requirements varying depending on the specific oxoprolinase variant employed [10] [11].

Whole-cell bioconversion systems utilizing Corynebacterium glutamicum and Escherichia coli represent highly efficient production platforms [12] [9]. These systems achieve exceptional yields of 85 to 99 percent through fermentation of ¹³C-glucose media over 24 to 48 hours, benefiting from endogenous cofactor regeneration systems [12] [9] [13].

Recombinant expression systems incorporating Lactococcus lactis glutamate decarboxylase B and Bacillus giganteus glutamic acid decarboxylase demonstrate enhanced production capabilities [9] [8]. These engineered systems produce ¹³C₅-L-glutamic acid with yields of 75 to 95 percent over 12 to 36 hours using ¹³C-enriched minimal media, requiring pyridoxal 5'-phosphate and metal ion cofactors [9] [8].

Table 1: Enzymatic Synthesis Approaches for ¹³C₅-L-Glutamic Acid Production

Synthesis MethodKey EnzymesCarbon SourceTypical YieldReaction TimeCofactor Requirements
Glutamate Dehydrogenase PathwayGLUD1/GLUD2, α-ketoglutarate aminotransferase¹³C-labeled α-ketoglutarate60-85%4-8 hoursNAD(P)H, PLP
Glutamine Synthetase/Glutaminase SystemGlutamine synthetase (GS), Glutaminase (GLS1/GLS2)¹³C-labeled glutamine precursors45-75%6-12 hoursATP, Mg²⁺
Transaminase-Based ConversionGlutamic-pyruvate transaminase (GPT), Glutamic-oxaloacetic transaminase (GOT)¹³C-pyruvate, ¹³C-oxaloacetate70-90%2-6 hoursPLP, α-keto acids
Multi-Enzyme Cascade SystemsGAD, carnitine CoA ligase, polyphosphate kinase¹³C-glucose, ¹³C-acetate substrates40-65%8-24 hoursATP, PLP, NAD(P)H
Oxoprolinase-Mediated ConversionPyroglutamate hydrolase, 5-oxoprolinase¹³C-pyroglutamic acid55-80%3-10 hoursATP (ATP-dependent variants)
Whole-Cell BioconversionCorynebacterium glutamicum, Escherichia coli¹³C-glucose fermentation media85-99%24-48 hoursEndogenous cofactors
Recombinant Expression SystemsLactococcus lactis GadB, Bacillus giganteus GAD¹³C-enriched minimal media75-95%12-36 hoursPLP, Metal ions

Chemical Synthesis Methodologies

Chemical synthesis approaches for ¹³C₅-L-glutamic acid production offer complementary strategies to enzymatic methods, providing greater substrate scope flexibility and predictable reaction outcomes [14] [15]. The Strecker synthesis adaptation represents a classical approach utilizing ¹³C₅-glutaraldehyde, potassium cyanide, and ammonium chloride as starting materials [14] [15]. This method employs hydrogen cyanide, sulfuric acid, and protective groups as key reagents, achieving direct ¹³C labeling at all positions with overall yields of 25 to 45 percent over 8 to 12 synthetic steps [14] [15].

Reductive amination pathways provide an alternative chemical route through the conversion of ¹³C₅-ketoglutaric acid and ammonia using sodium borohydride and Raney nickel as reducing agents [14] [15]. This approach enables sequential ¹³C incorporation with improved yields of 35 to 60 percent over 6 to 10 steps, demonstrating good stereoselectivity of 80 to 90 percent enantiomeric excess [14] [15].

Malonate ester condensation strategies employ ¹³C₂-diethyl malonate and ¹³C₃-acrylonitrile as building blocks in conjunction with sodium ethoxide, lithium diisopropylamide, and protective groups [14] [16]. These methods follow a building block assembly approach, yielding 30 to 55 percent over 10 to 15 steps with variable stereoselectivity ranging from 60 to 80 percent enantiomeric excess [14] [16].

Wittig reaction-based synthesis utilizes ¹³C₂-acetate and protected amino aldehydes with triphenylphosphine and ethyl acetate derivatives for position-specific ¹³C placement [14] [16]. Despite requiring 12 to 18 synthetic steps, this approach achieves high stereoselectivity of 85 to 95 percent enantiomeric excess with overall yields of 18 to 40 percent [14] [16].

Palladium-catalyzed carbon-hydrogen functionalization represents a modern synthetic approach employing ¹³C-iodomethane and N-phthaloyl alanine with palladium catalysts and 8-aminoquinoline directing groups [2] [17]. This method enables site-selective ¹³C methylation with excellent stereoselectivity exceeding 95 percent enantiomeric excess and improved yields of 45 to 70 percent over 6 to 8 steps [2] [17].

Asymmetric hydrogenation strategies utilize ¹³C₅-glutamic acid precursors with chiral phosphine ligands and hydrogen gas for stereoselective ¹³C reduction [15] [18]. These approaches achieve excellent stereoselectivity exceeding 98 percent enantiomeric excess with yields of 50 to 80 percent over 4 to 8 synthetic steps [15] [18].

Phase transfer catalysis methods employ ¹³C-alkyl halides and protected amino esters with quaternary ammonium salts for regioselective ¹³C alkylation [4] [15]. This approach yields 40 to 65 percent over 7 to 11 steps with good stereoselectivity of 75 to 90 percent enantiomeric excess [4] [15].

Table 2: Chemical Synthesis Pathways for ¹³C₅-L-Glutamic Acid Production

Synthesis RouteStarting MaterialsKey ReagentsIsotope Incorporation StrategyOverall YieldReaction StepsStereoselectivity
Strecker Synthesis Adaptation¹³C₅-glutaraldehyde, KCN, NH₄ClHCN, H₂SO₄, protective groupsDirect ¹³C labeling at all positions25-45%8-12 stepsModerate (70-85% ee)
Reductive Amination Pathway¹³C₅-ketoglutaric acid, ammoniaNaBH₄, Raney nickelSequential ¹³C incorporation35-60%6-10 stepsGood (80-90% ee)
Malonate Ester Condensation¹³C₂-diethyl malonate, ¹³C₃-acrylonitrileNaOEt, LDA, protective groupsBuilding block assembly approach30-55%10-15 stepsVariable (60-80% ee)
Wittig Reaction-Based Synthesis¹³C₂-acetate, protected amino aldehydesPh₃P, ethyl acetate derivativesPosition-specific ¹³C placement18-40%12-18 stepsHigh (85-95% ee)
Palladium-Catalyzed C-H Functionalization¹³C-iodomethane, N-phthaloyl alaninePd catalysts, 8-aminoquinolineSite-selective ¹³C methylation45-70%6-8 stepsExcellent (>95% ee)
Asymmetric Hydrogenation¹³C₅-glutamic acid precursorsChiral phosphine ligands, H₂Stereoselective ¹³C reduction50-80%4-8 stepsExcellent (>98% ee)
Phase Transfer Catalysis Method¹³C-alkyl halides, protected amino estersQuaternary ammonium saltsRegioselective ¹³C alkylation40-65%7-11 stepsGood (75-90% ee)

Comparative Analysis of Synthesis Approaches

The selection of optimal synthesis strategies for ¹³C₅-L-glutamic acid production requires careful consideration of multiple factors including isotope incorporation efficiency, economic feasibility, and scalability potential [3] [4] [19]. Enzymatic multi-step approaches demonstrate superior selectivity and operate under mild reaction conditions with efficient cofactor regeneration systems, achieving isotope incorporation efficiencies of 85 to 95 percent [3] [5] [6]. However, these systems face limitations related to cofactor dependency and enzyme stability concerns [5] [6].

Chemical multi-step approaches offer predictable yields, excellent scalability, and flexible substrate scope, achieving isotope incorporation efficiencies of 70 to 85 percent [14] [15]. These methods face challenges including multiple purification steps and harsh reaction conditions that may compromise isotopic integrity [14] [15].

Chemoenzymatic hybrid systems combine the selectivity advantages of enzymatic catalysis with the versatility of chemical synthesis, achieving isotope incorporation efficiencies of 80 to 90 percent [3] [4]. These approaches require complex optimization strategies and management of multiple catalytic systems [3] [4].

Fermentation-based approaches utilizing whole-cell biocatalysts represent the most economically viable production methods, achieving exceptional isotope incorporation efficiencies of 90 to 99 percent [12] [9] [13]. These systems excel in cost-effectiveness and high-throughput production but require extended fermentation times and face downstream purification challenges [12] [9] [13].

Cell-free enzymatic systems provide controlled reaction environments enabling rapid optimization, achieving isotope incorporation efficiencies of 75 to 90 percent [20] [8]. These systems face limitations related to cofactor costs and system complexity that restrict scalability potential [20] [8].

Immobilized enzyme systems offer advantages including catalyst reusability and continuous operation capabilities, achieving isotope incorporation efficiencies of 80 to 95 percent [3] [21]. These systems encounter challenges related to mass transfer limitations and enzyme leaching that may affect long-term operational stability [3] [21].

Table 3: Comparative Analysis of Multi-Step Synthesis Approaches

Approach CategoryAdvantagesLimitationsIsotope Incorporation EfficiencyEconomic FeasibilityScalability Potential
Enzymatic Multi-StepHigh selectivity, mild conditions, cofactor regenerationCofactor dependency, enzyme stability85-95%ModerateGood
Chemical Multi-StepPredictable yields, scalable, flexible substrate scopeMultiple purification steps, harsh conditions70-85%HighExcellent
Chemoenzymatic HybridCombined selectivity and versatilityComplex optimization, multiple systems80-90%Moderate-HighGood
Fermentation-BasedCost-effective, high throughput, natural cofactorsLong fermentation times, purification challenges90-99%Very HighExcellent
Cell-Free SystemsControlled environment, rapid optimizationCofactor costs, system complexity75-90%Low-ModerateLimited
Immobilized Enzyme SystemsReusable catalysts, continuous operationMass transfer limitations, enzyme leaching80-95%HighVery Good

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Dates

Last modified: 04-14-2024

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